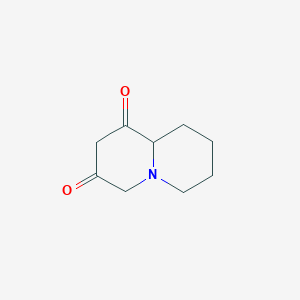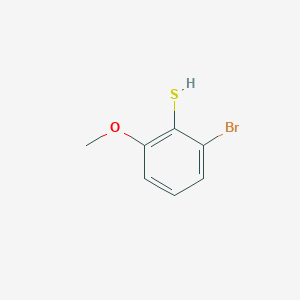
2-Bromo-6-methoxybenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-6-methoxybenzenethiol” is an organic compound with the CAS Number: 1379329-65-3 . It has a molecular weight of 219.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrOS/c1-9-6-4-2-3-5 (8)7 (6)10/h2-4,10H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.1 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Environmental Studies
2-Bromo-6-methoxybenzenethiol's applications are seen in various fields, including environmental studies. Bromochloromethoxybenzenes like this compound have been found in the marine troposphere of the Atlantic Ocean. These compounds, including halogenated methoxybenzenes, are not produced in large technical quantities but occur naturally in the environment. The study of their distribution can provide insights into biogenic and anthropogenic sources affecting the marine atmosphere (Führer & Ballschmiter, 1998).
Chemical Synthesis
This compound is also utilized in chemical synthesis. It is used as a starting material or an intermediate in the synthesis of sterically hindered compounds. For example, its derivative, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, was used in the preparation of a low-coordinate phosphorus compound (Yoshifuji, Kamijo, & Toyota, 1993).
Material Sciences
In material sciences, derivatives of this compound are explored for their potential use in creating novel materials. For instance, studies involving sterically protected diphosphene and fluorenylidenephosphine bearing the 2, 6-Di-tert-butyl-4-methoxyphenyl group, derived from this compound, have been conducted to understand the electronic properties of such materials (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Biomass Proxy Research
Methoxyphenols like this compound can serve as proxies for terrestrial biomass, particularly in studies related to chemical changes in lignin during hydrothermal alteration. This application is significant in organic geochemistry and environmental studies (Vane & Abbott, 1999).
Marine Biology and Antioxidant Study
In marine biology, bromophenols isolated from marine algae, similar to this compound, have been studied for their antioxidant properties. These studies contribute to understanding the potential of marine resources in developing natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Organic Chemistry
This compound is also significant in the field of organic chemistry for the synthesis of complex organic molecules. Its properties are utilized in various synthesis processes, such as the preparation of different organic compounds with potential medicinal applications (Ji Ya-fei, 2011).
Safety and Hazards
The safety data sheet for a related compound, “2-Bromo-6-methoxybenzothiazole”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-Bromo-6-methoxybenzenethiol is also dependent on the specific reactions it is used in. In general, the bromine atom at the 2-position of the benzene ring can undergo Suzuki coupling to transform into an aryl or alkyl group. Additionally, it can undergo boronization reactions to form a boron unit .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it is synthesized into. As an intermediate in organic synthesis, its effects can vary widely .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other reactants or catalysts. For instance, its synthesis from 2-amino-6-methoxybenzoic acid involves reactions at 0 degrees and 65 degrees Celsius .
Propriétés
IUPAC Name |
2-bromo-6-methoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKDJFRUUZPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)
![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)
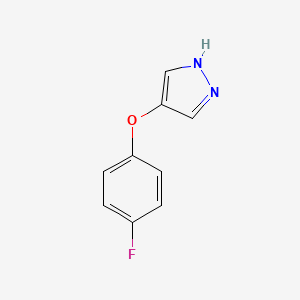

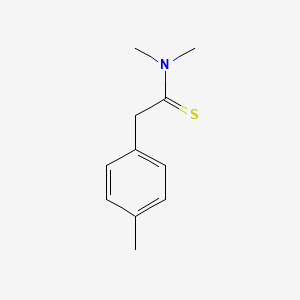
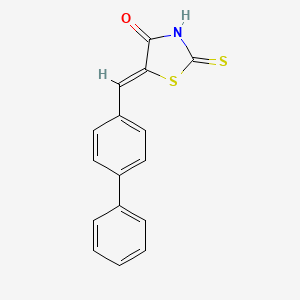
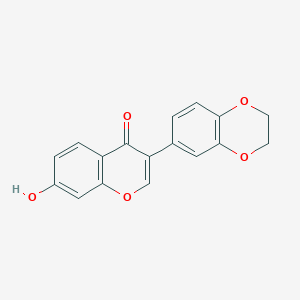
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)
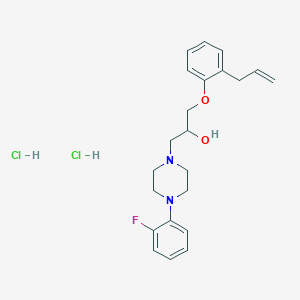
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)

